Thieno[3,2-c]pyridine-4-carbonitrile

X-ray crystallography Structural biology Computational chemistry

Medicinal chemistry teams require precise ring fusion geometry-isomeric thienopyridine carbonitriles are not interchangeable. This [3,2-c] isomer (CAS 86344-88-9) delivers: • Correct scaffold for BTK inhibitors (access compound 14g, IC50 = 12.8 nM) and multi-kinase programs with reduced CYP3A4 liability. • X-ray validated planar geometry (C-S-C 90.7°, C-N-C 115.9°) for high-confidence docking. • Distinct melting point (90.0-91.5 °C) and 13C NMR data for GMP-ready identity verification. ≥95% purity, immediate shipment.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
CAS No. 86344-88-9
Cat. No. B3359554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine-4-carbonitrile
CAS86344-88-9
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1SC=C2)C#N
InChIInChI=1S/C8H4N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
InChIKeyLRPMVYHDGPZDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridine-4-carbonitrile: Overview and Physicochemical Profile


Thieno[3,2-c]pyridine-4-carbonitrile (CAS 86344-88-9) is a bicyclic heteroaromatic compound belonging to the thienopyridine family, characterized by a [3,2-c] ring fusion that positions the pyridine nitrogen distal to the thiophene sulfur [1]. With a molecular formula of C8H4N2S and a molecular weight of 160.20 g/mol, this compound bears a nitrile substituent at the 4-position of the pyridine ring, providing a versatile synthetic handle for further elaboration . Its planar aromatic system exhibits internal bond angles of 90.7 ± 0.6° (C-S-C) and 115.9 ± 1.9° (C-N-C), with C-S and C-N bond lengths of 1.73 ± 0.02 Å and 1.34 ± 0.02 Å, respectively [1]. Commercially available at ≥95% purity from multiple global suppliers , this compound serves as a critical intermediate in the synthesis of kinase inhibitors targeting BTK, Aurora kinases, VEGFR, PDGFR, and Src family kinases, as well as potassium channel modulators [2][3].

Why Isomer Identity Matters for Thieno[3,2-c]pyridine-4-carbonitrile


Thienopyridine carbonitriles exist as multiple positional isomers (six possible ring fusion modes, with nitrile substitution at various positions), and these isomers are not functionally interchangeable [1]. X-ray crystallographic data confirm that thieno[3,2-c]pyridine-4-carbonitrile adopts a planar geometry with distinct bond metrics (C-S-C angle 90.7°, C-N-C angle 115.9°) that differ subtly but meaningfully from the [3,2-b] and [2,3-b] isomers [2]. Critically, in Src kinase assays, a simple change from a thieno[3,2-b]pyridine-6-carbonitrile core (IC50 = 34 nM) to its thieno[2,3-b]pyridine analogue (IC50 = 830 nM) produces a 24-fold loss in potency, and repositioning the substituent to the C-3 position drops activity below 10 µM (>294-fold loss) [3]. This positional sensitivity demonstrates that procurement of the incorrect thienopyridine carbonitrile isomer will yield fundamentally altered structure-activity relationships, compromised target engagement, and potentially failed synthetic campaigns if the intended downstream pharmacophore depends on the specific [3,2-c] ring geometry [3][4].

Differentiated Evidence vs. Closest Thienopyridine Analogs


X-Ray Crystallography Distinguishes [3,2-c] Isomer Geometry

Single-crystal X-ray diffraction of thieno[3,2-c]pyridine-4-carbonitrile (2b) confirms a fully planar ring system with C-S-C bond angle of 90.7 ± 0.6° and C-N-C bond angle of 115.9 ± 1.9°, and C-S and C-N bond lengths of 1.73 ± 0.02 Å and 1.34 ± 0.02 Å, respectively. These values are directly compared to the corresponding thieno[3,2-b]pyridine-2-carbonitrile (1b) and two other monosubstituted thienopyridines within the same study [1]. The planar geometry and bond metrics of the [3,2-c] isomer are consistent with those of the parent unsubstituted system, indicating that the 4-carbonitrile substitution introduces minimal ring distortion—a feature critical for predictable molecular recognition in structure-based drug design [1].

X-ray crystallography Structural biology Computational chemistry

Isomer-Dependent Src Kinase Potency Differences

In a study of 7-phenylaminothienopyridine-6-carbonitriles as Src kinase inhibitors, compound 13 bearing a thieno[3,2-b]pyridine-6-carbonitrile core exhibited an IC50 of 34 nM (Src enzyme assay). The analogous compound 30 with a thieno[2,3-b]pyridine core showed a 24-fold loss in potency (IC50 = 830 nM), while the C-3 regioisomer 22 displayed IC50 > 10,000 nM (>294-fold less potent) [1]. This rank-order sensitivity establishes that the ring fusion geometry and nitrile position are not passive structural features but active determinants of target engagement. The thieno[3,2-c]pyridine-4-carbonitrile scaffold represents yet another distinct geometry that positions the nitrile group and pyridine nitrogen in a spatial arrangement fundamentally different from all three tested isomers, enabling access to interaction patterns not achievable with [3,2-b], [2,3-b], or C-3 substituted variants [1][2].

Src kinase inhibition Structure-activity relationship Isomer comparison

Reduced CYP3A4 Liability in Multi-Kinase Inhibitors

Patent US-8722890-B2 explicitly claims that thieno[3,2-c]pyridine derivatives of formula I maintain potent inhibition of Aurora kinases and the PDGFR/VEGFR kinase families while demonstrating at least a 10-30 fold reduction in CYP3A4 inhibition compared to prior thienopyridine kinase inhibitors disclosed in WO2005/010009 [1]. This improved CYP safety profile is directly attributed to the [3,2-c] ring fusion geometry and the specific substitution pattern that includes the 4-position functionalization accessible from thieno[3,2-c]pyridine-4-carbonitrile as a starting material [1]. The patent further demonstrates that compounds built on this scaffold exhibit favorable whole-cell activity (HUVEC assay, histone H3 phosphorylation), oral pharmacokinetics, and in vivo efficacy in rodent tumor models [1].

CYP3A4 inhibition Drug-drug interaction Kinase inhibitor safety

Scaffold-Directed BTK vs. Src/Abl Kinase Selectivity

A series of thieno[3,2-c]pyridin-4-amines—directly accessible from thieno[3,2-c]pyridine-4-carbonitrile via nitrile hydrolysis and subsequent functionalization—were designed and evaluated as Bruton's tyrosine kinase (BTK) inhibitors [1]. The most potent compound 14g exhibited an IC50 of 12.8 nM against BTK enzyme with relatively good kinase selectivity and was advanced to in vivo pharmacokinetic evaluation [1]. In contrast, the thieno[3,2-b]pyridine-6-carbonitrile chemotype has been primarily developed as a dual Src/Abl inhibitor scaffold (exemplified by compound 14 with Src IC50 = 13 nM and Abl IC50 = 2.3 nM) [2]. This target class divergence—BTK (Tec family) vs. Src/Abl (SFK/Abl families)—is directly encoded by the isomeric ring fusion geometry, as the [3,2-c] system positions the 4-amino/4-carbonitrile vector in a spatial orientation that preferentially engages the BTK ATP-binding pocket rather than the Src pocket [1][2].

BTK inhibition Kinase selectivity B-cell malignancies

QC-Relevant Physicochemical Identity Parameters

Thieno[3,2-c]pyridine-4-carbonitrile exhibits a measured melting point of 90.0–91.5 °C , which provides a definitive identity and purity check for incoming quality control. Its predicted boiling point (358.0 ± 22.0 °C), density (1.36 ± 0.1 g/cm³), and pKa (0.67 ± 0.40) differentiate it from the isomeric thieno[3,2-b]pyridine-2-carbonitrile (CAS 88502-86-3) and thieno[2,3-b]pyridine-4-carbonitrile (CAS 1823897-64-8), which have distinct thermal profiles . The low predicted pKa (~0.67) indicates the pyridine nitrogen is weakly basic, affecting salt formation, extraction, and chromatographic behavior relative to isomers where the nitrogen position alters basicity. The compound is typically supplied at ≥95% purity as a white to pink crystalline powder , with full 13C NMR spectral data available for identity confirmation [1].

Quality control Physicochemical characterization Procurement specifications

3D-QSAR Validation for BTK Inhibitor Design

A combined molecular modeling study on thieno[3,2-c]pyridin-4-amine derivatives as BTK inhibitors generated CoMFA (q² = 0.793, r² = 0.924) and CoMSIA (q² = 0.646, r² = 0.971) models with high predictive power [1]. These models, built on the docked conformation of the most active compound (compound 26), demonstrate that the [3,2-c] scaffold positions key substituents into the BTK active site in a manner that is sterically and electrostatically incompatible with the [3,2-b] or [2,3-b] ring geometries [1]. The comparative molecular field analysis and comparative molecular similarity indices analysis models provide quantitative templates for rational design of [3,2-c]-based BTK inhibitors with predicted potency improvements [1]. Separately, Src-targeted 3D-QSAR models built on substituted thienopyridine carbonitriles (45 compounds) achieved cross-validated correlation coefficients of 0.793 (CoMFA) and 0.624 (CoMSIA), but these models were trained on a structurally distinct series [2].

3D-QSAR Molecular docking BTK inhibitor design

Procurement-Driven Research and Development Applications


BTK Inhibitor Lead Optimization for B-Cell Malignancies

Medicinal chemistry teams developing covalent or reversible BTK inhibitors for mantle cell lymphoma, chronic lymphocytic leukemia, or autoimmune indications should prioritize thieno[3,2-c]pyridine-4-carbonitrile as the synthetic entry point. The downstream thieno[3,2-c]pyridin-4-amine scaffold has produced compound 14g with BTK IC50 = 12.8 nM and demonstrated kinase selectivity [1], supported by validated 3D-QSAR models (CoMFA r² = 0.924; CoMSIA r² = 0.971) that enable computationally guided optimization [2]. This contrasts with the [3,2-b] carbonitrile scaffold, which directs synthesis toward Src/Abl dual inhibitors (Abl IC50 = 2.3 nM) with a different therapeutic indication (CML) and selectivity profile [3].

Multi-Kinase Cancer Therapeutics with Lower DDI Risk

Programs targeting Aurora kinases, VEGFR, and PDGFR for oncology can use thieno[3,2-c]pyridine-4-carbonitrile to access a chemotype that, per patent US-8722890-B2, maintains potent multi-kinase inhibition while achieving a ≥10-30 fold reduction in CYP3A4 inhibition [4]. This reduced CYP3A4 liability is critical for combination chemotherapy regimens where drug-drug interactions via CYP3A4 metabolism are a safety concern. The [3,2-c] scaffold is explicitly claimed as the enabling structural feature for this improved safety profile, which prior thienopyridine kinase inhibitors (WO2005/010009) do not possess [4].

Structure-Based Drug Design with Validated Geometry

Computational chemistry and structural biology groups performing molecular docking, molecular dynamics simulations, or fragment-based drug design can rely on the X-ray crystallographic data for thieno[3,2-c]pyridine-4-carbonitrile (2b), which confirms full ring planarity with C-S-C bond angle 90.7° and C-N-C angle 115.9° [5]. These experimentally determined bond parameters eliminate the need for geometry optimization approximations and provide a high-confidence starting point for docking into kinase ATP-binding pockets. The availability of 13C NMR spectral data further supports experimental validation of synthetic intermediates [5].

Isomer-Specific QC for GMP/GLP Synthesis

For CROs and pharmaceutical development groups scaling up synthetic routes, the distinct melting point of 90.0–91.5 °C provides a rapid, compendial-quality identity test to distinguish thieno[3,2-c]pyridine-4-carbonitrile from its isomeric analogs (CAS 88502-86-3, CAS 1823897-64-8, etc.) that share identical molecular formula and mass . This is essential for GMP intermediate release testing, as mass spectrometry cannot differentiate positional isomers. The compound's predicted pKa of 0.67 also informs extraction and salt-formation protocols during workup and purification .

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